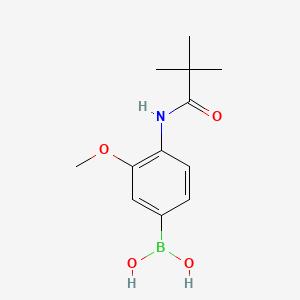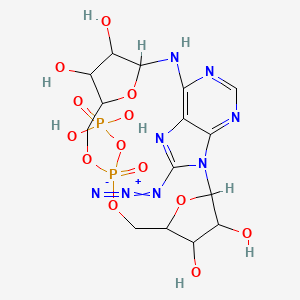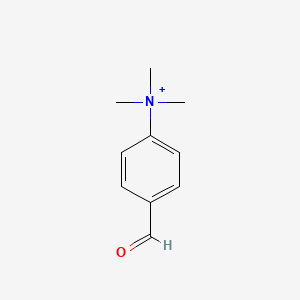
(3-Methoxy-4-pivalamidophenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methoxy-4-pivalamidophenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and potential applications. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methoxy group and a pivalamido group. The boronic acid functionality makes it a valuable reagent in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-4-pivalamidophenyl)boronic acid typically involves the reaction of an appropriate aryl halide with a boronic acid derivative. One common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, where an aryl halide reacts with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the process is known for its high efficiency and functional group tolerance .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
(3-Methoxy-4-pivalamidophenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or a borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide. The reaction conditions are typically mild, with temperatures ranging from room temperature to moderate heating .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura cross-coupling reactions, the major product is a biaryl compound, while oxidation reactions yield boronic esters or borates .
Aplicaciones Científicas De Investigación
(3-Methoxy-4-pivalamidophenyl)boronic acid has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of (3-Methoxy-4-pivalamidophenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, such as enzyme inhibition and molecular recognition . The compound’s interaction with molecular targets and pathways depends on the specific context and application, making it a versatile tool in scientific research .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenylboronic acid: Similar in structure but lacks the pivalamido group, making it less sterically hindered and potentially less selective in certain reactions.
3-Methoxyphenylboronic acid: Similar in structure but lacks the pivalamido group, which affects its reactivity and selectivity in chemical reactions.
4-Methoxycarbonylphenylboronic acid: Contains a methoxycarbonyl group instead of a pivalamido group, leading to different chemical properties and applications.
Uniqueness
(3-Methoxy-4-pivalamidophenyl)boronic acid is unique due to the presence of both the methoxy and pivalamido groups, which confer specific steric and electronic properties. These properties enhance its reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis .
Propiedades
Fórmula molecular |
C12H18BNO4 |
|---|---|
Peso molecular |
251.09 g/mol |
Nombre IUPAC |
[4-(2,2-dimethylpropanoylamino)-3-methoxyphenyl]boronic acid |
InChI |
InChI=1S/C12H18BNO4/c1-12(2,3)11(15)14-9-6-5-8(13(16)17)7-10(9)18-4/h5-7,16-17H,1-4H3,(H,14,15) |
Clave InChI |
JTNZPCCDRRWBJJ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C=C1)NC(=O)C(C)(C)C)OC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(4-Acetyloxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] acetate](/img/structure/B12341694.png)
![[(2-oxo-2-{4-[(E)-2-phenylvinyl]piperazin-1-yl}ethyl)(phenyl)amino]acetic acid](/img/structure/B12341699.png)
![4-[(1-{[(4-acetylphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-methylcyclohexane-1-carboxamide](/img/structure/B12341702.png)

![(1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B12341729.png)
![[(2S,3S,4Z,6S,7R,10R)-7,10-dihydroxy-2-[(2E,4E,6S)-7-[(2R,3R)-3-[(2R,3S)-3-hydroxypentan-2-yl]oxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-3,7-dimethyl-12-oxo-1-oxacyclododec-4-en-6-yl] acetate](/img/structure/B12341736.png)
![[Carboxy-(5-chloro-1-benzothiophen-3-yl)methyl]-(ethoxymethyl)-oxophosphanium](/img/structure/B12341743.png)
![(5E)-5-[(4-nitrophenyl)methylidene]-2-(thiophen-2-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12341750.png)




![2-cyano-N-methyl-N-((3R,4R)-4-methyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)acetamide](/img/structure/B12341777.png)

